2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one
Description
Properties
Molecular Formula |
C11H10F2OS |
|---|---|
Molecular Weight |
228.26 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H10F2OS/c12-7-4-5-10(8(13)6-7)15-11-3-1-2-9(11)14/h4-6,11H,1-3H2 |
InChI Key |
DNAJHWRCBLCSOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)SC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Routes
Route A: Nucleophilic Substitution Using 2,4-Difluorophenyl Thiol
- Step 1: Preparation of 2,4-difluorophenyl thiol or thiolate salt, often generated in situ by reduction of corresponding disulfides or by thiolation of 2,4-difluorophenyl halides.
- Step 2: Reaction of the thiol/thiolate with cyclopentanone derivatives under controlled conditions, typically in polar aprotic solvents (e.g., tetrahydrofuran or dimethylformamide) with a base to facilitate nucleophilic attack on an activated cyclopentanone electrophile.
- Step 3: Purification by column chromatography or recrystallization, with monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Route B: Condensation Reactions and Subsequent Functionalization
- Cyclopentanone can be functionalized to introduce a leaving group (e.g., halogenation at the 2-position) to enable nucleophilic substitution by the 2,4-difluorophenyl thiol.
- Alternative approaches involve condensation reactions where sulfur-containing nucleophiles react with cyclopentanone under acidic or basic catalysis, often requiring careful temperature control to avoid side reactions.
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are preferred to enhance nucleophilicity and solubility.
- Temperature: Mild to moderate heating (room temperature to 80°C) is used to optimize reaction rate without decomposing sensitive intermediates.
- Catalysts/Bases: Bases such as potassium carbonate or sodium hydride are commonly employed to generate the thiolate anion in situ.
- Reaction Time: Typically ranges from several hours to overnight, depending on substrate reactivity and scale.
Representative Experimental Data
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Solvent | THF, DMF, or acetonitrile | Good solubility and reactivity |
| Base | K2CO3, NaH | Efficient thiolate formation |
| Temperature | 25–80 °C | Optimized for yield and purity |
| Reaction Time | 4–24 hours | Complete conversion |
| Purification | Column chromatography, recrystallization | High purity product |
| Monitoring | TLC, 1H NMR, 19F NMR | Reaction progress and purity |
Summary of Key Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | Reaction of 2,4-difluorophenyl thiol with cyclopentanone derivatives | Straightforward, well-documented | Requires thiol/thiolate generation |
| Condensation reactions | Functionalization of cyclopentanone followed by thiolation | Versatile, allows functional group manipulation | May require multiple steps |
| Oxidation/reduction sequences | Conversion of thioethers to sulfonyls and back | Enables further functionalization | Additional steps, complexity |
| Asymmetric catalysis (inspired) | Use of chiral catalysts for stereoselective synthesis | High enantiomeric purity possible | Requires specialized catalysts |
Analytical and Characterization Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR provide structural confirmation and purity assessment.
- Mass Spectrometry (MS): Confirms molecular weight.
- Melting Point and Refractive Index: Physical characterization parameters.
- Chromatographic Purification: Column chromatography on silica gel is standard.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted cyclopentanones
Scientific Research Applications
2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The difluorophenylsulfanyl group can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The compound may also interfere with the function of proteins by forming covalent bonds or through non-covalent interactions, affecting signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Feasibility: The 4-fluoro analog (CAS 675185-79-2) is commercially available, suggesting established synthesis routes for such sulfanyl-cyclopentanones .
- Safety Considerations: While safety data for the target compound are unavailable, analogs like diphenyl sulfone and 1-methylcyclopentanol () emphasize standard precautions (e.g., ventilation, medical consultation upon exposure) .
- Data Limitations : Experimental data on solubility, melting points, and bioactivity for the target compound are absent in the provided evidence. Further studies are required to validate theoretical comparisons.
Biological Activity
2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclopentanone ring and a difluorophenyl sulfanyl group. The biological activity of this compound has been explored in various contexts, including its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the sulfanyl group allows for potential interactions with thiol-containing enzymes and proteins, which may lead to inhibition or modulation of their activity. This characteristic is particularly relevant in the context of cysteine protease inhibitors, where compounds with similar functionalities have shown promising results.
Anticancer Activity
Research indicates that compounds with sulfanyl and ketone functionalities can exhibit anticancer properties. For instance, derivatives of cyclopentanones have been studied for their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Properties
The presence of the difluorophenyl moiety may enhance the compound's lipophilicity, facilitating its penetration into bacterial membranes. Preliminary studies suggest that 2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one may possess antimicrobial activity against various bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one. The following table summarizes key findings related to structural modifications and their impact on biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Enhanced potency against certain cancer cell lines |
| Variation in alkyl chain length | Changes in solubility and bioavailability |
| Alteration of the fluorine position | Modulation of interaction with biological targets |
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer potential of 2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one against human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
In another investigation, 2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively, indicating moderate antibacterial activity. Further research is needed to elucidate the mechanism behind this activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
